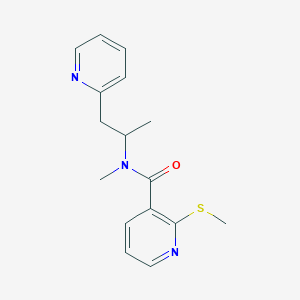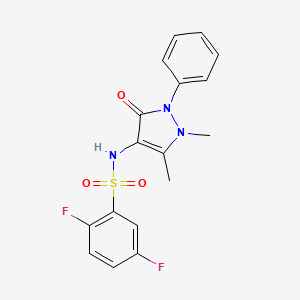
N-(5-chloro-2-pyridinyl)-2-oxo-2H-chromene-6-sulfonamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(5-chloro-2-pyridinyl)-2-oxo-2H-chromene-6-sulfonamide is a chemical compound that belongs to the class of sulfonamides. It is a yellowish powder that has been used in various scientific research studies due to its unique properties.
Wirkmechanismus
The mechanism of action of N-(5-chloro-2-pyridinyl)-2-oxo-2H-chromene-6-sulfonamide is not fully understood. However, it is believed to work by inhibiting the activity of certain enzymes that are involved in the growth and proliferation of cancer cells and bacteria. It is also believed to work by binding to metal ions and forming a complex that can be detected using fluorescence spectroscopy.
Biochemical and Physiological Effects:
N-(5-chloro-2-pyridinyl)-2-oxo-2H-chromene-6-sulfonamide has been shown to have various biochemical and physiological effects. It has been shown to inhibit the growth and proliferation of cancer cells and bacteria. It has also been shown to bind to metal ions and form a complex that can be detected using fluorescence spectroscopy.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using N-(5-chloro-2-pyridinyl)-2-oxo-2H-chromene-6-sulfonamide in lab experiments is its ability to detect metal ions using fluorescence spectroscopy. It is also relatively easy to synthesize and can be produced in large quantities. However, one of the main limitations of using N-(5-chloro-2-pyridinyl)-2-oxo-2H-chromene-6-sulfonamide is its limited solubility in water, which can make it difficult to work with in certain experiments.
Zukünftige Richtungen
There are several future directions for research involving N-(5-chloro-2-pyridinyl)-2-oxo-2H-chromene-6-sulfonamide. One potential direction is to further investigate its potential as an anticancer and antibacterial agent. Another potential direction is to investigate its potential as a fluorescent probe for the detection of other metal ions. Additionally, future research could focus on improving the solubility of N-(5-chloro-2-pyridinyl)-2-oxo-2H-chromene-6-sulfonamide to make it more suitable for use in various lab experiments.
Synthesemethoden
The synthesis of N-(5-chloro-2-pyridinyl)-2-oxo-2H-chromene-6-sulfonamide involves the reaction of 5-chloro-2-pyridinylamine with 6-chloro-2-hydroxybenzaldehyde in the presence of a base. The resulting product is then treated with sulfamic acid to produce N-(5-chloro-2-pyridinyl)-2-oxo-2H-chromene-6-sulfonamide. The synthesis process is relatively simple and can be carried out in a laboratory setting.
Wissenschaftliche Forschungsanwendungen
N-(5-chloro-2-pyridinyl)-2-oxo-2H-chromene-6-sulfonamide has been used in various scientific research studies due to its unique properties. It has been used as a fluorescent probe for the detection of metal ions, including copper, zinc, and iron. It has also been used as a potential anticancer agent due to its ability to inhibit the growth of cancer cells. Additionally, it has been used as a potential antibacterial agent due to its ability to inhibit the growth of bacteria.
Eigenschaften
IUPAC Name |
N-(5-chloropyridin-2-yl)-2-oxochromene-6-sulfonamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H9ClN2O4S/c15-10-2-5-13(16-8-10)17-22(19,20)11-3-4-12-9(7-11)1-6-14(18)21-12/h1-8H,(H,16,17) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CCBBUVBPMSDOQV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=CC(=O)O2)C=C1S(=O)(=O)NC3=NC=C(C=C3)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H9ClN2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![4-(4-fluorophenoxy)-1-(spiro[2.3]hex-1-ylcarbonyl)piperidine-4-carboxylic acid](/img/structure/B5314542.png)
![N-(4-ethoxyphenyl)-2-[4-(tetrahydro-2-furanylcarbonyl)-1-piperazinyl]acetamide](/img/structure/B5314549.png)
![2-({5-[(4-methyl-4H-1,2,4-triazol-3-yl)thio]-2-furyl}methyl)-2,7-diazaspiro[4.5]decane dihydrochloride](/img/structure/B5314552.png)
![1-acetyl-4-{[2-(2,4-dimethoxy-3-methylphenyl)-5-methyl-1,3-oxazol-4-yl]methyl}piperazine](/img/structure/B5314559.png)
![N-(2-methoxy-1-methylethyl)-1-(6,7,8,9-tetrahydro-5H-pyrimido[4,5-d]azepin-4-yl)piperidine-4-carboxamide](/img/structure/B5314566.png)
![[4-(2-phenylethyl)-1-thieno[2,3-d]pyrimidin-4-ylpiperidin-4-yl]methanol](/img/structure/B5314583.png)
![N-[3-(allyloxy)phenyl]-2-(2-methylphenoxy)acetamide](/img/structure/B5314597.png)

![ethyl 4-[(1,2-diphenylethyl)amino]-1-piperidinecarboxylate](/img/structure/B5314606.png)
![5-isopropyl-N,2-dimethyl-N-(tetrahydro-2H-pyran-2-ylmethyl)pyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B5314617.png)
![N-[(5-{[2-(cyclopentylamino)-2-oxoethyl]thio}-4-methyl-4H-1,2,4-triazol-3-yl)methyl]-3-methylbenzamide](/img/structure/B5314622.png)
![N-[1-(2,4-dimethylphenyl)ethyl]-2,3-dimethoxybenzamide](/img/structure/B5314627.png)
